molecular formula C12H15Cl B3315002 2-Chloro-3-(4-n-propylphenyl)-1-propene CAS No. 951890-79-2

2-Chloro-3-(4-n-propylphenyl)-1-propene

Cat. No.: B3315002
CAS No.: 951890-79-2
M. Wt: 194.7 g/mol
InChI Key: GBUNNVYQAYRFBU-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-n-propylphenyl)-1-propene is an organic compound that belongs to the class of chlorinated alkenes This compound is characterized by the presence of a chlorine atom attached to the second carbon of the propene chain and a 4-n-propylphenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-n-propylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 4-n-propylbenzyl chloride with allyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-n-propylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkoxy groups using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and osmium tetroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Sodium hydroxide, ammonia, and alkoxides.

Major Products Formed

    Oxidation: Epoxides, alcohols.

    Reduction: Alkanes, alkenes.

    Substitution: Hydroxyl derivatives, amino derivatives, alkoxy derivatives.

Scientific Research Applications

2-Chloro-3-(4-n-propylphenyl)-1-propene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-n-propylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4-methylphenyl)-1-propene
  • 2-Chloro-3-(4-ethylphenyl)-1-propene
  • 2-Chloro-3-(4-isopropylphenyl)-1-propene

Uniqueness

2-Chloro-3-(4-n-propylphenyl)-1-propene is unique due to the presence of the n-propyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUNNVYQAYRFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268828
Record name 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-79-2
Record name 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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